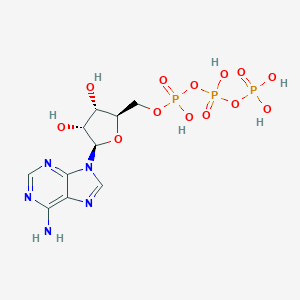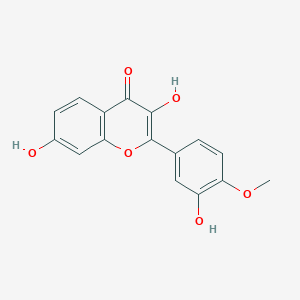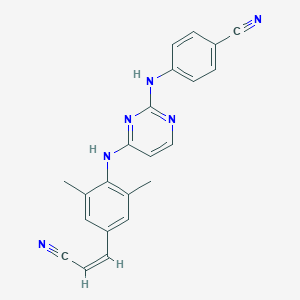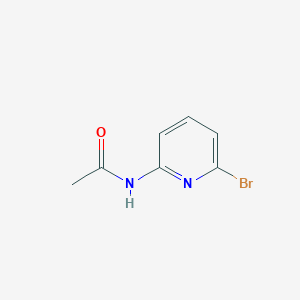
Ophiopogonanone A
説明
Synthesis Analysis
Although the synthesis of Ophiopogonanone A itself is not directly detailed in the available literature, related compounds such as methylophiopogonanone B have been synthesized from precursors like 2,4,6-trihydroxy-3,5-dimethylacetophenone, suggesting a complex synthesis pathway involving steps like hydroxylation, methylation, and possibly cyclization processes (Fujii et al., 2009).
Molecular Structure Analysis
Ophiopogonanone A's molecular structure has been characterized by various spectroscopic methods. It is part of the homoisoflavonoids, which are characterized by a 3-benzylchromone core, often with additional oxygen-containing functional groups that may influence its biological activity. The structural elucidation involves detailed NMR and mass spectrometric analyses, revealing the presence of hydroxyl, methoxy, and possibly methylenedioxy groups that are integral to its chemical behavior and biological activity (Tada et al., 1980).
Chemical Reactions and Properties
The metabolic pathways of Ophiopogonanone A have been investigated, showing transformations such as demethylenation, dehydrogenation, hydroxylation, methylation, glucuronidation, and GSH conjugation. These metabolic reactions indicate its reactive nature and potential for forming various metabolites in biological systems, which is crucial for understanding its mechanism of elimination and potential toxicity (Xiao Li et al., 2022).
Physical Properties Analysis
The physical properties of Ophiopogonanone A, such as solubility, melting point, and crystallinity, are not explicitly detailed in the available studies. However, the analysis of homoisoflavonoids suggests that these compounds typically exhibit moderate solubility in polar organic solvents and might possess crystalline structures that could be analyzed through X-ray crystallography or similar techniques to deduce their conformation and stability.
Chemical Properties Analysis
Ophiopogonanone A's chemical properties, including reactivity with other molecules and stability under various conditions, are inferred from its metabolic pathways. Its ability to undergo hydroxylation, methylation, and conjugation reactions reflects its relatively high reactivity, making it a candidate for further chemical modification and exploration of its pharmacological potential. The compound's interactions with enzymes, particularly those involved in metabolism like cytochrome P450 enzymes, highlight its significance in pharmacokinetics and drug interactions (Dongzhu Tu et al., 2020).
科学的研究の応用
-
Metabolite Identification
- Field : Pharmacology
- Application : Ophiopogonanone A (OPA) is a representative homoisoflavonoid isolated from Ophiopogonis Radix. The study aimed to identify and characterize the metabolites of OPA generated in the liver microsomes and hepatocytes of rats and humans .
- Method : The metabolites were generated by incubating OPA (5 μM) with liver microsomes or hepatocytes at 37°C. The metabolite identification and profiling were performed using ultra-high-performance liquid chromatography combined with photo-diode array detector and quadrupole time-of-flight tandem mass spectrometry (LC-Q/TOF-MS) .
- Results : A total of nine metabolites were detected and their structures were tentatively identified. Among these metabolites, M8 (OPA catechol) was the most abundant metabolite both in rat and human liver microsomes. M7 (glucuronidation product of M8) was the major metabolite both in rat and human hepatocytes .
-
Tyrosinase Inhibition
- Field : Biochemistry
- Application : The inhibition mechanism of two homoisoflavonoids from Ophiopogon japonicus including methylophiopogonanone A (MO-A) and methylophiopogonanone B (MO-B) on tyrosinase (Tyr) was studied .
- Method : The study used multiple spectroscopic techniques and molecular docking .
- Results : The two homoisoflavonoids both inhibited Tyr activity via a reversible mixed-inhibition, with a half inhibitory concentration (IC 50) of (10.87 ± 0.25) × 10 −5 and (18.76 ± 0.14) × 10 −5 mol L −1, respectively .
Safety And Hazards
Safety data for Ophiopogonanone A suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . In case of accidental release, it is advised to avoid letting the chemical enter drains and to collect and arrange disposal .
特性
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-9-12(19)6-15-16(17(9)20)18(21)11(7-22-15)4-10-2-3-13-14(5-10)24-8-23-13/h2-3,5-6,11,19-20H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRLTNYECODTFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC4=C(C=C3)OCO4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433934 | |
| Record name | 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5,7-dihydroxy-6-methyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ophiopogonanone A | |
CAS RN |
75239-63-3 | |
| Record name | 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5,7-dihydroxy-6-methyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide](/img/structure/B57875.png)










![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)